molecular formula C14H7NO4 B3054437 2-Nitrophenanthrene-9,10-dione CAS No. 604-95-5

2-Nitrophenanthrene-9,10-dione

Cat. No.: B3054437
CAS No.: 604-95-5
M. Wt: 253.21 g/mol
InChI Key: KNAXWOBOCVVMST-UHFFFAOYSA-N
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Description

Paeoniflorin: is a monoterpene glycoside isolated from the roots of the peony plant (Paeonia lactiflora). It has diverse cellular actions and has been studied for its various biological properties. The chemical formula for paeoniflorin is C23H28O11 , and its CAS number is 23180-57-6 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Paeoniflorin can be synthesized through several methods, including extraction from peony roots or chemical synthesis. One common synthetic route involves glycosylation of benzoyl alcohol with glucose. The reaction conditions may vary, but typically involve mild acidic or enzymatic catalysis.

Industrial Production Methods: Industrial production of paeoniflorin often relies on extraction from peony root extracts. These extracts are then purified to obtain high-purity paeoniflorin for various applications.

Chemical Reactions Analysis

Types of Reactions: Paeoniflorin can undergo various chemical reactions:

    Hydrolysis: Paeoniflorin can be hydrolyzed to yield glucose and the aglycone (benzoyl alcohol derivative).

    Oxidation: It can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Substitution: Paeoniflorin may undergo substitution reactions at specific functional groups.

Common Reagents and Conditions:

    Acids: Mild acids (such as sulfuric acid) are used for hydrolysis.

    Oxidizing Agents: Oxidants like potassium permanganate or hydrogen peroxide can facilitate oxidation.

    Enzymes: Enzymatic hydrolysis can be employed for glycoside cleavage.

Major Products: The major products of paeoniflorin reactions include its aglycone (benzoyl alcohol derivative) and various oxidized forms.

Scientific Research Applications

Paeoniflorin has been extensively studied for its biological effects:

    Anti-Inflammatory: It exhibits anti-inflammatory properties.

    Analgesic and Spasmolytic: Paeoniflorin is used for pain relief and muscle spasm treatment.

    Immunoregulation: It modulates immune responses.

    Anticoagulant: Paeoniflorin affects blood clotting.

    Cognition Enhancement: It may enhance cognitive function.

Mechanism of Action

The exact mechanism of paeoniflorin’s effects is not fully understood. it likely involves interactions with specific molecular targets and signaling pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

Paeoniflorin stands out due to its unique combination of biological activities. Similar compounds include other glycosides found in medicinal plants, but paeoniflorin’s specific profile sets it apart.

Properties

IUPAC Name

2-nitrophenanthrene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7NO4/c16-13-11-4-2-1-3-9(11)10-6-5-8(15(18)19)7-12(10)14(13)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAXWOBOCVVMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90209161
Record name 9,10-Phenanthrenedione, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

604-95-5
Record name 9,10-Phenanthrenedione, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9, 2-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23180
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9, 2-nitro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9,10-Phenanthrenedione, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90209161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-NITROPHENANTHRAQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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